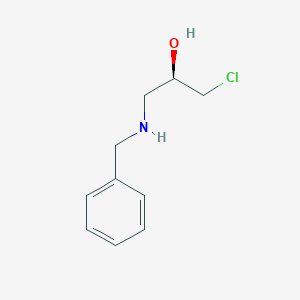

(R)-1-(benzylamino)-3-chloropropan-2-ol

Overview

Description

®-1-(benzylamino)-3-chloropropan-2-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a benzylamino group and a chloropropanol moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.

Biochemical Analysis

Biochemical Properties

It is known that benzylamino compounds can participate in various biochemical reactions

Cellular Effects

Research on similar benzylamino compounds suggests that they may have effects on cell growth

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is known that the effects of many drugs can vary with dosage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(benzylamino)-3-chloropropan-2-ol typically involves the reaction of benzylamine with an appropriate chloropropanol derivative under controlled conditions. One common method includes the nucleophilic substitution reaction where benzylamine reacts with 3-chloropropan-2-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like methanol or ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-1-(benzylamino)-3-chloropropan-2-ol may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-1-(benzylamino)-3-chloropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or cyanides under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or Jones reagent in solvents like dichloromethane or acetone.

Reduction: LiAlH4 or NaBH4 in solvents like ether or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of bases such as NaOH or K2CO3 in solvents like methanol or ethanol.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines and alcohols.

Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (R)-1-(benzylamino)-3-chloropropan-2-ol can be achieved through various methods, often involving the resolution of racemic mixtures or the use of chiral catalysts. The compound serves as a precursor for several bioactive molecules, particularly beta-blockers like propranolol.

Key Synthesis Methods

- Facile Synthesis of Propranolol :

- Chemoenzymatic Synthesis :

- Microwave-Assisted Synthesis :

Pharmacological Applications

This compound is primarily recognized for its role in synthesizing beta-blockers, which are widely used in treating cardiovascular diseases. Its derivatives have also shown promise in other therapeutic areas:

- Beta-Adrenergic Blockers : The compound is integral in developing beta-blockers that manage hypertension and arrhythmias.

- Anticancer Agents : Research indicates potential applications in cancer treatment due to its ability to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers .

Propranolol Derivatives

A study reported the synthesis of several semisynthetic propranolol derivatives from this compound, which exhibited enhanced biological activities and improved water solubility. These derivatives were evaluated for their antioxidative properties and potential therapeutic applications .

Antiglaucoma Agents

Novel ketoxime analogues derived from this compound have been tested as potential antiglaucoma agents. These compounds demonstrated significant efficacy in reducing intraocular pressure with fewer systemic side effects compared to traditional beta-blockers .

Mechanism of Action

The mechanism of action of ®-1-(benzylamino)-3-chloropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the chloropropanol moiety can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- ®-2-(benzylamino)propan-1-ol

- ®-1-(benzylamino)-3-methoxypropan-2-ol

- ®-1-(benzylamino)-3-hydroxypropan-2-ol

Uniqueness

®-1-(benzylamino)-3-chloropropan-2-ol is unique due to the presence of both a benzylamino group and a chloropropanol moiety, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and potential therapeutic applications, distinguishing it from other similar compounds.

Biological Activity

(R)-1-(Benzylamino)-3-chloropropan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

This compound is synthesized through various methods involving the reaction of benzylamine with chloropropanol derivatives. The structural formula can be represented as follows:

The compound features a chiral center, contributing to its specific biological activity profile. The presence of the benzyl group enhances lipophilicity, which is crucial for membrane permeability and biological interactions.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and related compounds. The following table summarizes key findings from various research articles:

The antimicrobial action of this compound has been attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. Studies have shown that the compound interacts with bacterial cell walls, leading to increased permeability and eventual cell lysis.

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of several chloropropanol derivatives, including this compound. The results indicated that while it exhibited moderate antifungal activity against Candida albicans, other derivatives showed superior efficacy. This highlights the need for further optimization of the structure to enhance antifungal potency while maintaining low toxicity levels .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of chloropropanol derivatives revealed that modifications on the benzyl group significantly impacted biological activity. For instance, substituents on the aromatic ring were found to enhance antibacterial properties against Staphylococcus aureus and Salmonella typhi. This suggests that fine-tuning the chemical structure could lead to more potent antimicrobial agents .

Properties

IUPAC Name |

(2R)-1-(benzylamino)-3-chloropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPBVLLNKJHQAO-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@H](CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.